Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate
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Overview
Description
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is a complex organic compound that features a benzyl group, a tert-butyl group, and a dioxopyrrolidinylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with (S)-tert-butyl-2,5-dioxopyrrolidin-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, such as the formation of benzyl ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxyl derivatives of the dioxopyrrolidinyl moiety.
Substitution: Benzyl ethers, benzyl esters.
Scientific Research Applications
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Used in the synthesis of carbamates and other derivatives.
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
2,5-Dioxopyrrolidin-3-yl derivatives: Compounds with similar dioxopyrrolidinyl moieties used in various chemical and biological applications.
Uniqueness
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both benzyl and tert-butyl groups, along with the dioxopyrrolidinyl moiety, allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
benzyl N-[(3S)-1-tert-butyl-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |
InChI Key |
UWPZLUAYYYZRAG-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)N1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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